5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,7-dichloro-3-phenyl-1,2,4-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 5 and 7 can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of CDKs, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities. Its dichloro substitution enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H6Cl2N4 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-8(7-4-2-1-3-5-7)10(13)17-11(16-9)14-6-15-17/h1-6H |
InChI Key |
OXAOZXUXEGURKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2Cl)Cl |
Origin of Product |
United States |
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